molecular formula C18H17N5O B11443120 N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine

N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B11443120
M. Wt: 319.4 g/mol
InChI Key: PAUAXOZEISOCKT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine: is a synthetic organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with an ethoxyphenyl group attached to the nitrogen atom and a methyl group at the 3-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Quinazoline Moiety Construction: The quinazoline ring is formed by reacting anthranilic acid derivatives with suitable reagents.

    Coupling Reactions: The ethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled by linking the triazole and quinazoline moieties under controlled conditions, typically involving heating and the use of solvents like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biology and Medicine:

    Pharmacology: N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has shown potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Industry:

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Agriculture: It may serve as a precursor for agrochemicals with herbicidal or pesticidal activity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor targets, it can act as an agonist or antagonist, influencing cellular signaling pathways. The triazole and quinazoline moieties play a crucial role in these interactions, providing the necessary structural framework for binding and activity.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
  • N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
  • N-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring. While N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has an ethoxy group, the similar compounds have methoxy, chloro, or bromo groups.
  • Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds. For example, halogenated derivatives may exhibit different electrophilic substitution patterns compared to the ethoxy-substituted compound.
  • Applications: The unique properties of N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine, such as its potential pharmacological activity, may differ from those of its analogs, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C18H17N5O/c1-3-24-14-10-8-13(9-11-14)19-18-20-16-7-5-4-6-15(16)17-22-21-12(2)23(17)18/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

PAUAXOZEISOCKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C

Origin of Product

United States

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